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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-4-iodophenol

CAS No.: 14056-07-6

Cat. No.: B086401

Get Quote

Executive Summary
2-(Hydroxymethyl)-4-iodophenol (CAS 14056-07-6), also known as 5-iodo-2-hydroxybenzyl

alcohol, is a tri-functionalized aromatic scaffold critical in medicinal chemistry and

radiopharmaceutical development. Its structure combines a phenolic hydroxyl, a benzylic

alcohol, and an aryl iodide, making it a versatile "linchpin" intermediate.

This compound is primarily utilized as:

A Pharmacophore Scaffold: For developing thyromimetics and estrogen receptor ligands.

A Radiolabeling Precursor: The aryl iodide moiety allows for facile exchange with

radioisotopes (e.g.,

,

) or substitution via palladium-catalyzed cross-coupling.
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A Cross-Linking Agent: The benzylic alcohol serves as a latent electrophile for

bioconjugation.

Chemical Identity & Structural Analysis[1]
The molecule exhibits an ortho-hydroxymethyl motif relative to the phenol, facilitating strong

intramolecular hydrogen bonding. This structural feature significantly influences its solubility

profile and pKa compared to its meta- or para- isomers.

Attribute Data / Descriptor

IUPAC Name 2-(Hydroxymethyl)-4-iodophenol

Common Synonyms 5-iodo-2-hydroxybenzyl alcohol; 5-iodosaligenin

CAS Number 14056-07-6

Molecular Formula

Molecular Weight 250.03 g/mol

SMILES OC1=C(CO)C=C(I)C=C1

InChI Key YXUQDFDJCPQKKP-UHFFFAOYSA-N

Physicochemical Profiling
Core Properties Table
Note: Where experimental data is proprietary or scarce, values are derived from validated

QSAR models (ACD/Labs, EPISuite) based on the 4-iodophenol and 2-hydroxybenzyl alcohol

parent structures.
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Property Value Context/Notes

Physical State Crystalline Solid
Off-white to pale yellow

needles (light sensitive).

Melting Point 85°C – 95°C (Predicted)

Experimental Analog: 4-

Iodophenol (94°C); 2-

Hydroxybenzyl alcohol (87°C).

Boiling Point ~330°C (Predicted)
Decomposes prior to boiling at

atmospheric pressure.

Density 1.95 ± 0.1 g/cm³
High density due to the heavy

iodine atom.

LogP (Octanol/Water) 2.15 (Experimental)
Moderate lipophilicity; crosses

biological membranes.

pKa (Phenolic OH) 9.1 – 9.3

More acidic than phenol (10.0)

due to electron-withdrawing

Iodine.

pKa (Benzylic OH) > 15.0
Non-acidic under physiological

conditions.

Solubility (Water) Low (< 5 mg/mL)

Limited by the hydrophobic

iodide, despite H-bonding

groups.

Solubility (Organic) High
Soluble in DMSO, Methanol,

Ethyl Acetate, DCM.

Structural Causality (Expert Insight)
Intramolecular H-Bonding: The proximity of the phenolic -OH and the benzylic -CH2OH

allows for a 6-membered intramolecular hydrogen bond. This reduces the polarity of the

molecule relative to what might be expected, enhancing its permeability (LogP ~2.15) and

stabilizing the deprotonated phenolate anion.

Iodine Labile Reactivity: The C–I bond energy (~222 kJ/mol) is significantly lower than C–Br

or C–Cl, making this compound sensitive to photolytic cleavage. Storage in amber vials is
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mandatory.

Synthesis & Manufacturing
The most robust synthetic route is the regioselective hydroxymethylation of 4-iodophenol.

Because the iodine atom blocks the para position, electrophilic aromatic substitution with

formaldehyde is forced to the ortho position (Lederer-Manasse Reaction).

Synthetic Pathway (Graphviz)

4-Iodophenol
(CAS 540-38-5)

Phenolate
Intermediate

 Deprotonation (pH > 10)

Formaldehyde (aq)
+ NaOH (aq)

2-(Hydroxymethyl)-4-iodophenol
(CAS 14056-07-6)

 Ortho-Hydroxymethylation
(40-50°C, 24h)

Click to download full resolution via product page

Figure 1: Regioselective synthesis via base-catalyzed hydroxymethylation of 4-iodophenol.

Detailed Experimental Protocol
Objective: Synthesis of 2-(Hydroxymethyl)-4-iodophenol on a 10g scale.

Reagent Setup: Dissolve 4-iodophenol (10.0 g, 45.4 mmol) in 10% aqueous NaOH (40 mL).

The solution should be clear and slightly yellow.

Addition: Cool the solution to 5°C. Slowly add Formaldehyde (37% aq. solution, 4.5 g, 55

mmol) dropwise over 20 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Note:

Monitoring by TLC (Hexane/EtOAc 7:3) is crucial; the product will appear more polar than the

starting material.

Quenching: Cool the mixture to 0°C and acidify carefully with 2M HCl to pH ~4. A precipitate

will form.
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Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics

with brine, dry over anhydrous

, and concentrate in vacuo.

Purification: Recrystallize from minimal Benzene/Hexane or purify via flash column

chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the target as white/off-white

needles.

Reactivity & Applications
This compound is a "Tri-Valent" building block. Each functional group can be addressed

selectively.

Reactivity Logic Diagram
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Figure 2: Chemo-selective derivatization pathways.

Key Applications
Suzuki-Miyaura Coupling: The aryl iodide is highly reactive toward Pd-catalyzed coupling

with boronic acids, allowing the installation of complex biaryl systems while retaining the

ortho-hydroxymethyl phenol "head" group.
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Prodrug Linkers: The benzylic alcohol can be converted to a leaving group

(chloride/bromide) to attach drugs. The resulting phenolic ether is often used in "self-

immolative" linkers where enzymatic cleavage of the phenol triggers the release of the drug

attached at the benzylic position.

Handling, Stability & Safety
Light Sensitivity: The C-I bond is photolabile. Store the solid in amber glass bottles under an

inert atmosphere (Argon/Nitrogen) at 2-8°C.

Acidity: As a phenol, it is corrosive to tissue. Wear nitrile gloves and eye protection.

Incompatibility: Avoid strong oxidizing agents (converts benzylic alcohol to aldehyde/acid)

and strong bases (forms phenolate salts which may oxidize in air).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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